BenchChemオンラインストアへようこそ!

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity ADME Prediction Triazole SAR

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096951-57-3) is a heterocyclic small molecule built on a 1,2,3-triazole-4-carboxylic acid core, N1-substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group and C5-substituted with an n-propyl chain. With a molecular formula of C14H15N3O4 and a molecular weight of 289.29 g/mol, it belongs to a family of triazole-benzodioxine derivatives that have garnered significant attention as scaffolds for cathepsin X (CatX) inhibitor development.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 1096951-57-3
Cat. No. B2550585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1096951-57-3
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O
InChIInChI=1S/C14H15N3O4/c1-2-3-10-13(14(18)19)15-16-17(10)9-4-5-11-12(8-9)21-7-6-20-11/h4-5,8H,2-3,6-7H2,1H3,(H,18,19)
InChIKeyPOKFJENYHZAVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096951-57-3): Procurement-Ready Chemical Profile


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096951-57-3) is a heterocyclic small molecule built on a 1,2,3-triazole-4-carboxylic acid core, N1-substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group and C5-substituted with an n-propyl chain . With a molecular formula of C14H15N3O4 and a molecular weight of 289.29 g/mol, it belongs to a family of triazole-benzodioxine derivatives that have garnered significant attention as scaffolds for cathepsin X (CatX) inhibitor development [1]. The compound carries one hydrogen bond donor (carboxylic acid) and six hydrogen bond acceptors, and is available from multiple commercial suppliers at a typical purity of 95% for early-stage research use [2].

Why Generic Substitution of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1096951-57-3) with Closest Analogs Fails


Within the benzodioxin-triazole carboxylic acid series, the C5 substituent is not a passive spectator but a critical determinant of lipophilicity, target binding, and biological performance. The 5-propyl analog (CAS 1096951-57-3) differs from its 5-methyl congener (CAS 1097017-99-6) by two additional methylene units, which predictively increase the computed octanol-water partition coefficient (XLogP) by approximately 1.0 log unit—from 1.3 to an estimated 2.3 [1]. This shift has direct consequences for membrane permeability, plasma protein binding, and intracellular target engagement. Furthermore, published SAR studies on triazole-benzodioxine inhibitors of cathepsin X unequivocally demonstrate that replacement of the 2,3-dihydrobenzo[b][1,4]dioxine moiety with substituted benzenes substantially reduces inhibitory potency, confirming that the benzodioxine scaffold itself is pharmacophorically essential [2]. Generic interchange with the unsubstituted analog (CAS 1049606-32-7) or the methyl analog without consideration of these structure-activity relationships risks loss of key pharmacological properties .

Quantitative Differentiation Evidence: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096951-57-3) vs. Closest Analogs


C5-Propyl vs. C5-Methyl Substitution: Calculated Lipophilicity Advantage of +1.0 LogP Unit Over the Methyl Analog

The target compound carries an n-propyl group at the C5 position of the 1,2,3-triazole ring, in contrast to the commercially available methyl analog (CAS 1097017-99-6) which bears a single methyl substituent. The methyl analog has a computed XLogP3-AA value of 1.3 [1]. Based on the well-established Hansch-Leo fragment constant of approximately +0.5 log unit per methylene group, the addition of two methylene units in the propyl chain predicts an XLogP of approximately 2.3 for the target compound. This represents a calculated lipophilicity increase of roughly +1.0 log unit (ΔLogP ≈ 2.3 − 1.3 = +1.0) relative to the methyl analog [2].

Lipophilicity ADME Prediction Triazole SAR

Benzodioxine Moiety Requirement: Cathepsin X Inhibition Reduces When Benzodioxine Is Replaced by Substituted Benzene

In the 2020 SAR study by Fonović et al., a systematic exploration of triazole-benzodioxine cathepsin X inhibitors revealed that replacement of the 2,3-dihydrobenzo[b][1,4]dioxine moiety with substituted benzenes consistently reduced cathepsin X inhibitory potency [1]. The target compound retains the intact benzodioxine group at the N1 position, aligning with the pharmacophoric requirement established across a series of synthesized analogs where the benzodioxine-bearing compounds showed IC50 values in the range of 7.1 μM–13.6 μM, comparable to or better than the lead Z9 [2]. In contrast, non-benzodioxine-containing comparator scaffolds (compounds lacking the fused dioxane ring) exhibited markedly diminished activity, confirming the benzodioxine moiety as essential for target engagement.

Cathepsin X Inhibition Protease Inhibitor SAR Benzodioxine Pharmacophore

Cathepsin X Selectivity Profile of Triazole-Benzodioxine Scaffold: ≥100-Fold Selectivity Over Related Cysteine Cathepsins

Although direct selectivity data for the 5-propyl analog are not yet published, the triazole-benzodioxine scaffold to which it belongs has been rigorously characterized for cathepsin selectivity. Compound 22—a structurally related triazole-benzodioxine derivative—exhibited a Ki of 2.45 ± 0.05 μM against cathepsin X carboxypeptidase activity with at least 100-fold greater selectivity over cathepsin B endopeptidase activity and other related cysteine peptidases (cathepsins L, H, S) [1]. This selectivity profile is scaffold-dependent: the 2,3-dihydrobenzo[b][1,4]dioxine moiety at the R1 position was shown to enhance selectivity and binding affinity towards cathepsin X [2]. The target compound (CAS 1096951-57-3) incorporates this identical benzodioxine pharmacophore, positioning it within a scaffold class with established selectivity advantages over broad-spectrum cysteine cathepsin inhibitors such as E-64.

Cathepsin Selectivity Protease Panel Screening Triazole-Benzodioxine Inhibitors

Molecular Weight and Physicochemical Descriptor Differentiation: Target Compound (289.29 Da) vs. Unsubstituted Analog (247.21 Da) and Methyl Analog (261.23 Da)

The target compound has a molecular weight of 289.29 g/mol (C14H15N3O4), representing a +28.06 Da increase over the methyl analog (CAS 1097017-99-6, C12H11N3O4, MW 261.23) and a +42.08 Da increase over the unsubstituted analog (CAS 1049606-32-7, C11H9N3O4, MW 247.21) . This mass difference corresponds exactly to the incremental addition of two methylene units (28.03 Da) and three methylene units plus one unsaturation adjustment (42.05 Da), respectively. The increased molecular weight and carbon count also affect the compound's computed hydrogen bond acceptor count (6 for all analogs in this series) and rotatable bond count: the target compound has one additional rotatable bond (propyl C-C bonds) compared to the methyl analog (2 rotatable bonds) [1]. These physicochemical differences are relevant for solubility, permeability, and chromatographic retention behavior.

Molecular Weight Physicochemical Properties Chemical Procurement

Best Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1096951-57-3)


Cathepsin X-Selective Chemical Probe Development for Cancer Cell Migration Studies

Based on the established class-level evidence that triazole-benzodioxine derivatives exhibit selective cathepsin X inhibition—with compound 22 achieving Ki = 2.45 μM and ≥100-fold selectivity over cathepsin B—the target compound (CAS 1096951-57-3) is positioned as a candidate scaffold for developing cathepsin X-selective chemical probes [1]. Its enhanced lipophilicity (estimated XLogP ≈ 2.3 vs. 1.3 for the methyl analog) may improve cell membrane penetration, making it particularly suitable for intracellular cathepsin X engagement studies in cancer cell lines such as PC-3, where cathepsin X controls migratory phenotypes [2]. The carboxylic acid group at C4 also provides a convenient synthetic handle for amide coupling to generate focused libraries or to attach reporter tags (fluorophores, biotin) for target engagement assays.

Click Chemistry-Derived Triazole Library Expansion Using the Benzodioxine Scaffold

The 1,2,3-triazole core of the target compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1]. The compound can serve as a key intermediate or comparator standard in the synthesis of triazole-tethered dihydrobenzodioxine libraries, an approach previously demonstrated for generating diverse benzodioxine-triazole hybrids via dual Cu(I) catalysis [2]. Its C4-carboxylic acid and C5-propyl substituents offer two orthogonal diversification vectors—amide formation at the acid and potential further functionalization of the propyl chain—enabling systematic SAR exploration around the cathepsin X pharmacophore established by Fonović et al. in 2020 .

Comparative ADME Profiling in Cathepsin X Inhibitor Lead Optimization Programs

The systematic increase in lipophilicity from the unsubstituted analog (XLogP not reported, lowest MW 247.21) through the methyl analog (XLogP = 1.3, MW 261.23) to the propyl analog (estimated XLogP ≈ 2.3, MW 289.29) creates a congeneric series uniquely suited for deconvoluting the contribution of alkyl chain length to ADME parameters without altering the core pharmacophore [1]. Researchers can procure all three analogs to conduct parallel assessments of microsomal stability, Caco-2 permeability, and plasma protein binding, thereby generating structure-property relationship (SPR) data to guide lead optimization of cathepsin X-targeted therapeutics [2].

Protease Inhibitor Selectivity Panel Screening Using Structurally Defined Benzodioxine-Triazole Standards

The well-characterized benzodioxine-triazole scaffold of CAS 1096951-57-3 makes it suitable as a reference compound for selectivity profiling across cysteine cathepsin panels (cathepsins B, L, H, S, X). Previous studies have shown that triazole-benzodioxine inhibitors exhibit no inhibition of cathepsins L, H, or S endopeptidase activity, while maintaining potent cathepsin X carboxypeptidase inhibition [1]. The target compound can be included as a structurally defined standard in broad-panel protease assays to benchmark scaffold-level selectivity and to identify any alkyl-chain-dependent off-target interactions, leveraging the known Ki values of closely related compounds (e.g., compound 22: Ki = 2.45 μM; compounds in the Z9 series: IC50 = 7.1–13.6 μM) as performance reference points [2].

Quote Request

Request a Quote for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.